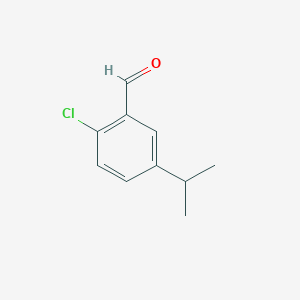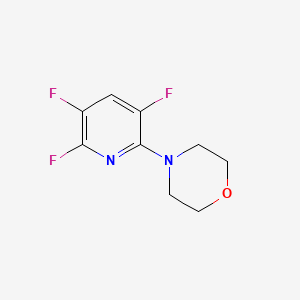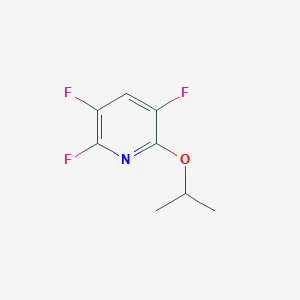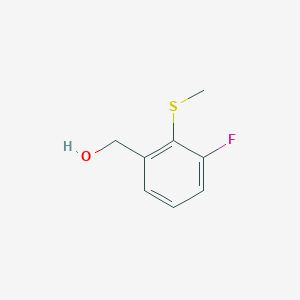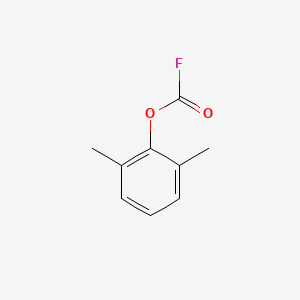
2,6-Dimethylphenylfluoroformate
Übersicht
Beschreibung
2,6-Dimethylphenylfluoroformate is an organic compound characterized by the presence of a fluoroformate group attached to a 2,6-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylfluoroformate typically involves the reaction of 2,6-dimethylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired fluoroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylphenylfluoroformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroformate group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroformate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenylfluoroformate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenylfluoroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound interacts with molecular targets through nucleophilic attack on the fluoroformate group, resulting in the release of fluoride ions and the formation of new covalent bonds .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylphenol: Shares the same phenyl ring structure but lacks the fluoroformate group.
Phenylfluoroformate: Contains the fluoroformate group but without the dimethyl substitutions on the phenyl ring.
2,6-Dimethylphenylacetate: Similar structure with an acetate group instead of a fluoroformate group
Uniqueness: 2,6-Dimethylphenylfluoroformate is unique due to the presence of both the fluoroformate group and the 2,6-dimethyl substitutions, which confer distinct reactivity and properties compared to its analogs .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
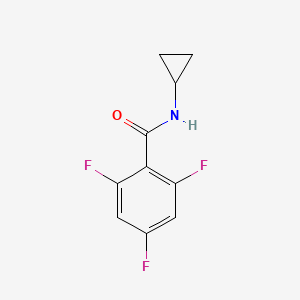
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317696.png)
![Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester](/img/structure/B6317707.png)
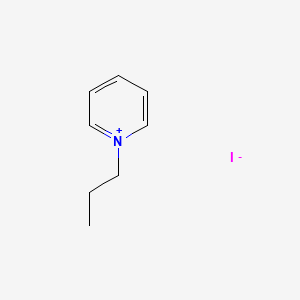
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317728.png)
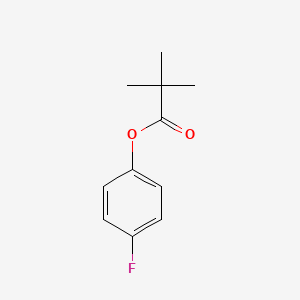
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
